molecular formula C22H29N3O3 B2644347 1-(4-Butoxyphenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea CAS No. 1705165-55-4

1-(4-Butoxyphenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea

Cat. No. B2644347
CAS RN: 1705165-55-4
M. Wt: 383.492
InChI Key: PMMDSKGZANSCCU-UHFFFAOYSA-N
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Description

1-(4-Butoxyphenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea, also known as BMH-21, is a synthetic compound that has been studied for its potential use in cancer treatment. The compound was first synthesized in 2010 by a team of researchers at the University of Illinois at Chicago.

Scientific Research Applications

Medicinal Chemistry Applications

Urea derivatives have been explored for their potential as inhibitors of various enzymes, demonstrating significant bioactivity. For instance, compounds with urea linkages have shown inhibition activities against acetylcholinesterase, an enzyme associated with neurodegenerative diseases like Alzheimer's (Vidaluc et al., 1995). Additionally, urea derivatives have been evaluated for their antimicrobial properties, indicating their potential in developing new antimicrobial agents (Sharma et al., 2004).

Materials Science Applications

In materials science, urea derivatives have been investigated for their role in the self-assembly of molecular devices and hydrogels. These materials have applications ranging from drug delivery systems to the development of responsive materials that can change properties in response to external stimuli (Lock et al., 2004).

Bioorganic Chemistry Applications

In bioorganic chemistry, the synthesis of urea derivatives has led to the discovery of compounds with various biological activities, including antioxidant and enzyme inhibitory effects. This highlights the utility of urea derivatives in designing molecules with potential therapeutic applications (Kurt et al., 2015).

properties

IUPAC Name

1-(4-butoxyphenyl)-3-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3/c1-3-4-13-28-19-8-6-18(7-9-19)24-22(27)23-15-21(26)17-5-10-20-16(14-17)11-12-25(20)2/h5-10,14,21,26H,3-4,11-13,15H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMDSKGZANSCCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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